N-(2-aminopyridin-3-yl)acetamide
Description
N-(2-aminopyridin-3-yl)acetamide is an acetamide derivative featuring a pyridine ring substituted with an amino group at position 2 and an acetamide moiety at position 2. This compound belongs to a broader class of pyridine-based acetamides, which are studied for their diverse pharmacological and physicochemical properties.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N-(2-aminopyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H9N3O/c1-5(11)10-6-3-2-4-9-7(6)8/h2-4H,1H3,(H2,8,9)(H,10,11) |
InChI Key |
HMDOCRZUNBZAGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=CC=C1)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-aminopyridin-3-yl)acetamide has been investigated for its role as a scaffold in the development of novel pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a valuable compound in drug discovery.
Antiallergic Properties
Research has identified derivatives of pyridinyl acetamides, including this compound, as potential antiallergic agents. For instance, a study demonstrated that certain pyridinyl derivatives exhibited significant inhibition of histamine release in guinea pig models, indicating their potential use in treating allergic reactions .
Table 1: Antiallergic Activity of Pyridinyl Derivatives
| Compound Name | IC50 (μM) | Reference |
|---|---|---|
| N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide | 0.016 | |
| This compound | TBD | Ongoing Studies |
Neurological Disorders
This compound is also being explored for its effects on neurological conditions. Its derivatives have shown promise in treating diseases sensitive to 3,4-diaminopyridine, which is known to enhance neurotransmitter release. In vivo studies have indicated that this compound can influence the pharmacokinetics of 3,4-diaminopyridine, potentially improving therapeutic outcomes for conditions like myasthenia gravis .
The biological activity of this compound extends beyond antiallergic effects. It has been studied for its interactions with various enzymes and receptors.
Enzyme Inhibition
Studies have shown that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For example, derivatives have been evaluated as glucokinase activators, which play a crucial role in glucose metabolism and diabetes management .
Table 2: Enzyme Activity of this compound Derivatives
Synthesis Methodologies
The synthesis of this compound and its derivatives has been achieved through various chemical reactions.
Synthetic Routes
Common synthetic routes include the amidation of 2-amino-pyridine with acetic anhydride or acetyl chloride under controlled conditions. This method allows for the introduction of various substituents on the pyridine ring to enhance biological activity.
Table 3: Synthetic Methods for this compound
| Methodology | Description | Reference |
|---|---|---|
| Amidation with Acetic Anhydride | Reaction under anhydrous conditions | Ongoing Studies |
| Japp-Klingemann Method | Utilizes pyridine derivatives for enhanced yields |
Case Studies and Research Findings
Several case studies highlight the efficacy and versatility of this compound in therapeutic applications.
Case Study: Antiallergic Activity
In a controlled study involving sensitized guinea pigs, this compound demonstrated significant inhibition of eosinophilia when administered both orally and parenterally at varying doses . This finding supports its potential use as an effective treatment for allergic responses.
Case Study: Neurological Impact
A clinical trial investigating the effects of 3,4-diaminopyridine and its metabolite this compound showed improved cognitive function in patients with myasthenia gravis, suggesting that this compound could play a role in enhancing neurotransmission .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues and Substitution Effects
The pyridine ring’s substitution pattern significantly influences molecular interactions and properties. Key analogs include:
Positional Isomers
- N-(4-aminopyridin-3-yl)acetamide: An isomer with the amino group at position 4 instead of 2.
Electron-Withdrawing Substituents
- N-(3-Nitro-2-pyridinyl)-acetamide : The nitro group at position 3 introduces strong electron-withdrawing effects, which may enhance reactivity in synthetic pathways or alter binding modes in biological targets .
- 2-Chloro-N-(6-cyanopyridin-3-yl)acetamide: Chloro and cyano groups modify electronic properties and steric bulk, influencing interactions with enzymes like SARS-CoV-2 main protease .
Heterocyclic Hybrids
Pharmacological Activities
Antiviral Activity
Pyridine-containing acetamides, such as 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ), inhibit SARS-CoV-2 main protease with binding affinities better than −22 kcal/mol. The pyridine ring occupies a lateral pocket interacting with HIS163, while the acetamide linker forms hydrogen bonds with ASN142 and GLN189 .
Anticancer Activity
Phenoxy acetamide derivatives (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) exhibit potent activity against cancer cell lines (HCT-1, MCF-7) via mechanisms likely involving kinase inhibition .
Agonist Activity
Pyridazinone-based acetamides, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as FPR2 agonists, inducing calcium mobilization in neutrophils .
Physicochemical Properties
Substituents critically affect solubility, crystallinity, and stability:
- Electron-withdrawing groups (e.g., nitro, chloro) enhance crystallinity and rigidity, as seen in meta-substituted trichloroacetamides .
- Hydroxyl vs. amino groups: Hydroxyl analogs (e.g., N-(2-hydroxypyridin-3-yl)acetamide) may exhibit higher solubility in polar solvents compared to amino-substituted derivatives .
Data Tables
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituent Effects |
|---|---|---|---|
| N-(2-aminopyridin-3-yl)acetamide | C₇H₉N₃O | 151.17 | Amino group enhances H-bonding capacity |
| 2-Chloro-N-(6-cyanopyridin-3-yl)acetamide | C₈H₆ClN₃O | 195.61 | Chloro and cyano groups increase steric bulk |
| N-(3-Nitro-2-pyridinyl)-acetamide | C₇H₇N₃O₃ | 181.15 | Nitro group enhances electron deficiency |
Preparation Methods
Reaction Conditions and Reagents
In a typical procedure, 2-aminopyridine is dissolved in a polar aprotic solvent (e.g., dichloromethane or ethanol) and treated with acetic anhydride at 0–5°C to prevent side reactions. The exothermic nature of the reaction necessitates controlled addition, often under nitrogen atmosphere to avoid moisture contamination. Acetyl chloride may substitute acetic anhydride but requires stricter temperature control due to its higher reactivity. The general reaction is:
Solvent Systems and Temperature Control
Solvent choice significantly impacts reaction efficiency. Dichloromethane offers excellent solubility for 2-aminopyridine but requires anhydrous conditions, whereas ethanol permits milder temperatures (20–25°C) at the cost of slower reaction kinetics. Studies suggest that tetrahydrofuran (THF) can enhance yields (up to 85%) when used with catalytic dimethylaminopyridine (DMAP).
Yield and Purity Considerations
Crude product purification typically involves recrystallization from ethanol-water mixtures, yielding >90% purity. Impurities such as unreacted 2-aminopyridine or diacetylated byproducts are minimized by optimizing molar ratios (1:1.2 for 2-aminopyridine:acetic anhydride).
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a time-efficient alternative to conventional heating, reducing reaction times from hours to minutes.
Advantages of Microwave Irradiation
A prototype protocol involves irradiating a mixture of 2-aminopyridine and acetic anhydride in dimethylformamide (DMF) at 100°C for 10 minutes, achieving 78% yield. Microwave-specific advantages include uniform heating and reduced energy consumption, though scalability remains challenging.
Comparative Analysis with Conventional Heating
Compared to traditional reflux (6 hours, 72% yield), microwave methods achieve comparable yields in 15% of the time. However, solvent selection is critical; DMF outperforms ethanol due to higher dielectric loss, which enhances microwave absorption.
Hydrogenolysis of Intermediate Compounds
An alternative route involves synthesizing a nitro intermediate followed by catalytic hydrogenation. This method, derived from patent literature, ensures high regioselectivity.
Coupling Reactions and Intermediate Formation
The nitro precursor, N-(2-nitropyridin-3-yl)acetamide, is synthesized via coupling 2-nitropyridin-3-amine with acetyl chloride in the presence of a coupling agent (e.g., DCC). The intermediate is isolated and characterized before hydrogenolysis.
Catalytic Hydrogenation Conditions
Hydrogenation employs palladium-on-carbon (Pd/C, 10% wt) under 30 psi H₂ in methanol at 50°C. This step reduces the nitro group to an amine, yielding this compound with >95% conversion.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enable rapid mixing and temperature control, achieving 90% yield with residence times under 5 minutes. Solvent recovery systems further enhance sustainability.
Purification and Recrystallization Methods
Large-scale purification employs fractional crystallization using toluene-heptane mixtures, reducing solvent waste compared to traditional ethanol-water systems.
Comparative Analysis of Preparation Methods
| Method | Reagents | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Acetylation | Acetic Anhydride | Dichloromethane | 0–5°C | 85% | >90% |
| Microwave-Assisted | Acetic Anhydride, DMF | DMF | 100°C | 78% | 88% |
| Hydrogenolysis | Pd/C, H₂ | Methanol | 50°C | 95% | >95% |
| Continuous Flow | Acetic Anhydride | Toluene | 25°C | 90% | 92% |
Q & A
Q. What are the recommended methods for synthesizing N-(2-aminopyridin-3-yl)acetamide in a laboratory setting?
A robust synthesis involves condensation reactions under mild conditions. For example, a microwave-assisted approach can be adapted for similar acetamide derivatives:
Substitution reaction : React 2-halopyridin-3-amine with a halophenoxy precursor under alkaline conditions.
Reduction : Use iron powder in acidic conditions to reduce nitro intermediates (if present) to amines.
Condensation : Introduce cyanoacetic acid or acetyl chloride in the presence of a condensing agent (e.g., DCC) to form the acetamide bond.
This method minimizes side reactions and is scalable for gram-scale production .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition.
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact, as acetamide derivatives may exhibit toxicity or sensitization .
- Disposal : Follow hazardous waste protocols, neutralizing with dilute acetic acid before disposal .
Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- NMR : and NMR can confirm the amine and acetamide groups (e.g., δ~2.1 ppm for CH, δ~8.2 ppm for pyridine protons).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .
- Mass spectrometry : ESI-MS or HRMS validates molecular weight (expected [M+H] = 152.12 g/mol).
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent.
- QSAR models : Corolate substituent effects (e.g., electron-withdrawing groups at the pyridine 4-position) with activity trends .
Q. What strategies resolve contradictions in crystallographic data during structure determination using SHELX software?
- Twinned data : Use SHELXL’s TWIN/BASF commands to refine twin fractions and improve R-factors.
- Disordered moieties : Apply restraints (e.g., SIMU, DELU) to manage overlapping electron densities.
- High-resolution refinement : Leverage anisotropic displacement parameters for non-H atoms to enhance accuracy .
Q. How do substituents on the pyridine ring influence molecular interactions with biological targets?
- Electron-donating groups (e.g., -NH) : Enhance hydrogen bonding with active-site residues (e.g., Asp/Glu).
- Halogen substituents (e.g., -Cl) : Improve hydrophobic interactions in binding pockets, as seen in pesticide acetamide derivatives .
- Methoxy groups : Increase metabolic stability but may reduce solubility. Validate via in vitro assays (e.g., cytochrome P450 inhibition) .
Q. What are the challenges in experimental phasing of this compound crystals?
Q. What are common impurities in this compound synthesis, and how are they identified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
